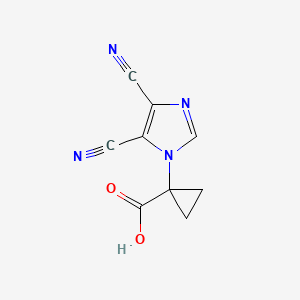
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 g/mol It features a cyclopropane ring substituted with an imidazole ring that contains two cyano groups at the 4 and 5 positions
Preparation Methods
The synthesis of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of metal-catalyzed reactions to ensure high yields and purity .
Chemical Reactions Analysis
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The cyano groups and the carboxylic acid moiety can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups and the imidazole ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other imidazole derivatives, such as:
4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylate group, used in coordination polymers.
1,4-dimethylimidazole: Features methyl groups at the 1 and 4 positions, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with an imidazole ring containing cyano groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H6N4O2 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(4,5-dicyanoimidazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c10-3-6-7(4-11)13(5-12-6)9(1-2-9)8(14)15/h5H,1-2H2,(H,14,15) |
InChI Key |
FIXGMCREACLJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2C=NC(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
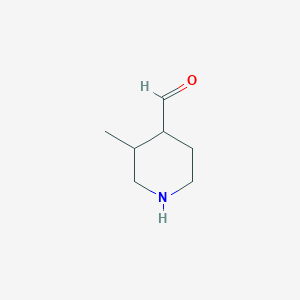
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
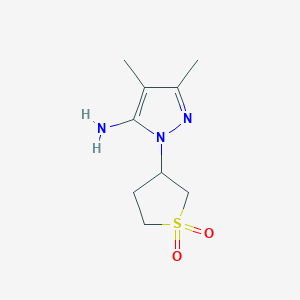
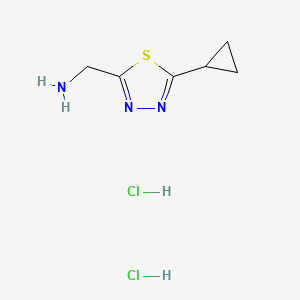
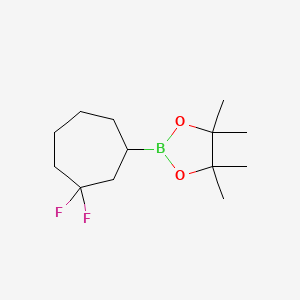
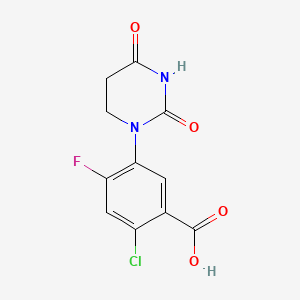
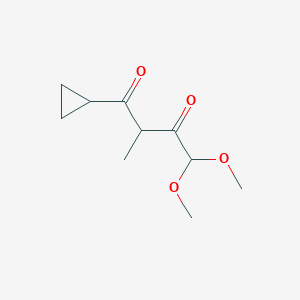

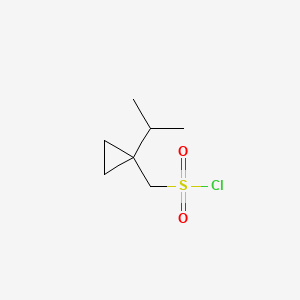

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
